(4-Cyclopropylthiophen-3-yl)methanol
Description
(4-Cyclopropylthiophen-3-yl)methanol is a thiophene-derived compound characterized by a cyclopropyl substituent at the 4-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 3-position. The cyclopropyl group introduces steric strain and unique electronic properties due to its non-planar, three-membered ring structure, while the hydroxymethyl group enhances polarity, enabling hydrogen bonding and influencing solubility.
Properties
IUPAC Name |
(4-cyclopropylthiophen-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZIEILFEBJQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylthiophen-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The compound can participate in substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted thiophenes.
Scientific Research Applications
(4-Cyclopropylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Cyclopropylthiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
(4-Chlorophenyl)(2-phenyl-4,5-dipropylthiophen-3-yl)methanol (Compound 22): Synthesized via CsF-induced cyclization, this derivative features a chlorophenyl group and bulky dipropyl substituents. Compared to (4-Cyclopropylthiophen-3-yl)methanol, the chlorophenyl group increases electron-withdrawing effects, while the dipropyl chains enhance lipophilicity, reducing aqueous solubility .
Linear non-branched TDEs (Thiophene diesters): These exhibit higher immunostimulatory activity in vitro compared to diester counterparts, though in vivo responses are similar.
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound improves polar solvent compatibility compared to lipophilic analogues like Compound 22.
- Reactivity : The strained cyclopropyl ring may undergo ring-opening reactions under acidic or oxidative conditions, unlike the stable chlorophenyl/dipropyl groups in Compound 22 .
Functional Group Comparisons
- Oxygenated Groups: Similar to oxygenated sesquiterpenes in essential oils, the hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility over non-polar hydrocarbons (e.g., sesquiterpenes) .
- Cyclopropyl vs. Phenyl : Cyclopropyl’s electron-donating effects contrast with phenyl’s electron-withdrawing nature, altering aromatic thiophene ring electronics and reactivity .
Research Findings and Discrepancies
- Synthetic Accessibility: Compound 22 requires multistep synthesis with CsF-mediated cyclization, whereas this compound may be synthesized via simpler routes (e.g., Grignard addition to thiophene aldehydes) .
- Biological Discrepancies: Studies on TDEs vs. TDMs highlight conflicting in vitro immunostimulatory data, suggesting substituent-specific effects that could apply to cyclopropyl derivatives. Rigorous in vivo testing is needed for clarity .
Biological Activity
(4-Cyclopropylthiophen-3-yl)methanol is a novel organic compound characterized by its unique thiophene structure, which includes a cyclopropyl group and a hydroxymethyl functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 1602792-09-5. Its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. The compound may influence enzyme activity, resulting in altered metabolic processes that could be beneficial in treating certain diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate level of activity against common pathogens, highlighting its potential for further development into therapeutic agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies utilizing cell lines exposed to inflammatory stimuli revealed that this compound significantly reduced the production of pro-inflammatory cytokines.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| IL-6 | 150 pg/mL | 45 pg/mL |
| TNF-alpha | 200 pg/mL | 60 pg/mL |
The data suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a dose-dependent response with significant inhibition at concentrations above 32 µg/mL. This study supports the compound's potential use in developing new antibiotics.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound resulted in reduced swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
